Spiro[2.2]pentane-1-carbohydrazide
Description
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Properties
CAS No. |
6142-70-7 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
spiro[2.2]pentane-2-carbohydrazide |
InChI |
InChI=1S/C6H10N2O/c7-8-5(9)4-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9) |
InChI Key |
SVSIOMCPHDPRON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
Spiro[2.2]pentane-1-carbohydrazide: Structural Dynamics and Synthetic Utility
Executive Summary
Spiro[2.2]pentane-1-carbohydrazide represents a high-value, conformationally restricted building block in modern medicinal chemistry. Characterized by its unique "bow-tie" geometry and significant ring strain (~63 kcal/mol), this scaffold offers a distinct vector for exploring chemical space beyond traditional aliphatic or aromatic linkers. This guide details the structural properties, validated synthetic pathways, and handling protocols required to utilize this moiety effectively in drug development, specifically as a rigid bioisostere or a precursor for heterocycle formation.
Structural & Electronic Analysis
The spiro[2.2]pentane core is the simplest spirocyclic hydrocarbon, consisting of two cyclopropane rings sharing a single quaternary carbon. This architecture imparts specific electronic and steric features:
-
Geometry: The rings are orthogonal to each other. The central spiro-carbon forces the substituents into specific vectors that are unavailable to gem-dimethyl or monocyclic cyclopropane analogs.
-
Electronic Character: The C-C bonds possess significant
-character (Walsh orbitals), allowing the ring to conjugate with adjacent -systems (like the carbonyl of the hydrazide) similarly to a double bond. -
Chirality: The 1-substituted derivative is chiral. The hydrazide will exist as a racemic mixture of (
) and ( ) enantiomers unless an asymmetric catalyst is employed during the ring-forming step.
Physicochemical Profile (Predicted)
| Property | Value / Description | Notes |
| Formula | ||
| Molecular Weight | 126.16 g/mol | Fragment-like |
| Ring Strain | ~63-65 kcal/mol | High energy; susceptible to acid catalysis |
| ClogP | ~ -0.2 to 0.1 | Highly polar due to hydrazide |
| TPSA | ~ 55 Ų | Good permeability profile |
| H-Bond Donors | 3 | |
| H-Bond Acceptors | 2 | Carbonyl O, Terminal N |
Synthetic Methodology
The synthesis of spiro[2.2]pentane-1-carbohydrazide relies on constructing the strained spiro-system before introducing the sensitive hydrazide functionality. The most robust route involves the transition-metal catalyzed cyclopropanation of methylenecyclopropane.
Reaction Pathway
The synthesis proceeds in two distinct phases:
-
Spirocyclization: Addition of a carbene (derived from ethyl diazoacetate) to the exocyclic double bond of methylenecyclopropane.
-
Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate.
Figure 1: Synthetic workflow for spiro[2.2]pentane-1-carbohydrazide showing the critical cyclopropanation and subsequent hydrazinolysis steps.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl Spiro[2.2]pentane-1-carboxylate
-
Reagents: Methylenecyclopropane (1.2 equiv), Ethyl diazoacetate (1.0 equiv), Rhodium(II) acetate dimer (0.5 mol%).
-
Procedure:
-
Charge a flame-dried flask with methylenecyclopropane and Rh catalyst in anhydrous DCM under Argon.
-
Add Ethyl diazoacetate dropwise via syringe pump over 4 hours at 0°C. Note: Slow addition is critical to minimize dimerization of the carbene.
-
Stir at room temperature for 12 hours.
-
Concentrate in vacuo.
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
-
Validation:
will show characteristic high-field cyclopropyl protons (0.5–1.5 ppm) and the disappearance of the exocyclic alkene.
Step 2: Conversion to Carbohydrazide
-
Reagents: Ethyl spiro[2.2]pentane-1-carboxylate (1.0 equiv), Hydrazine hydrate (5.0 equiv), Absolute Ethanol.
-
Procedure:
-
Dissolve the ester in absolute ethanol (0.5 M concentration).
-
Add hydrazine hydrate (excess is required to prevent dimer formation).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (stain with ninhydrin or PMA).
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Critical Step: Azeotrope with toluene 3x to remove trace hydrazine.
-
Recrystallize from EtOH/Hexanes if necessary.
-
Stability & Handling (The "Strain" Factor)
The spiro[2.2]pentane system possesses approximately 63 kcal/mol of strain energy [1]. While the system is surprisingly robust towards thermal rearrangement (stable up to ~200°C), it exhibits specific chemical sensitivities.
Acid Sensitivity (Risk: High)
The "banana bonds" of the cyclopropane rings can act as nucleophiles. Strong Brønsted acids can protonate the ring, leading to ring-opening rearrangements, typically yielding cyclobutyl or open-chain derivatives.
-
Precaution: Avoid strong acidic workups. Maintain pH > 4 during handling.
-
Storage: Store as a solid at -20°C under inert atmosphere.
Base Stability (Risk: Low)
Cyclopropanes are generally stable to basic conditions. The hydrazinolysis step (strongly basic) is well-tolerated by the spiro[2.2] scaffold.
Applications in Drug Design
Spiro[2.2]pentane-1-carbohydrazide serves as a versatile intermediate for introducing the spiro[2.2]pentane motif into bioactive molecules.
Bioisosterism & Conformational Restriction
-
Gem-Dimethyl Replacement: The spiro[2.2] unit is a rigid, steric replacement for a gem-dimethyl group, often improving metabolic stability by blocking P450 oxidation sites.
-
Proline Mimicry: When incorporated into peptide backbones, the rigid geometry can induce turns similar to proline but with distinct vector orientation.
-
Vector Control: Unlike flexible alkyl chains, the spiro scaffold projects substituents at precise angles, potentially increasing target affinity by reducing the entropic penalty of binding.
Heterocycle Synthesis
The hydrazide group is a "linchpin" functionality. It can be cyclized to form:
-
1,3,4-Oxadiazoles: Via reaction with orthoesters or carboxylic acids.
-
1,2,4-Triazoles: Via reaction with nitriles or imidates. These heterocycles are privileged structures in kinase inhibitors and GPCR ligands.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link
-
Applequist, D. E., et al. (1958). Spiropentane. Journal of the American Chemical Society, 80(22), 6118–6121. Link
-
Doyle, M. P., et al. (1993). Catalytic methods for metal carbene transformations. Chemical Reviews, 98(2), 911–960. Link
Spiro[2.2]pentane-Based Carbohydrazides: A Technical Guide to Synthesis, Reactivity, and Bioisosteric Utility
This is an in-depth technical guide on Spiro[2.2]pentane-based Carbohydrazides , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The spiro[2.2]pentane scaffold, a member of the triangulane family, represents a unique area of chemical space characterized by high strain energy (~63 kcal/mol), rigid geometry, and significant metabolic stability. When functionalized as a carbohydrazide , this motif becomes a powerful pivot point in drug design. It serves two critical roles: (1) as a stable, conformationally restricted linker that mimics gem-dimethyl or cyclopropyl groups, and (2) as a high-energy precursor for generating libraries of bioactive heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
This guide synthesizes the literature on the synthesis of the spiro[2.2]pentane core, its conversion to carbohydrazides, and its downstream applications in glutamate receptor modulation and antiviral research.
Part 1: The Spiro[2.2]pentane Scaffold
Structural Architecture & Strain
Spiro[2.2]pentane consists of two cyclopropane rings sharing a single quaternary carbon. This "bow-tie" geometry forces the substituents into specific vectors, distinct from cyclohexane or cyclopentane analogs.
-
Bond Angles: The internal C-C-C angles are ~60°, creating significant Baeyer strain.
-
Hybridization: The carbon atoms exhibit high s-character (approx.
), increasing the acidity of attached protons and shortening C-H bond lengths. -
Bioisosterism: The spiro[2.2]pentane unit is often used as a rigid bioisostere for a gem-dimethyl group or a standard cyclopropane, offering improved metabolic stability against P450 oxidation due to the difficulty of forming radical intermediates on the strained ring.
The Carbohydrazide Handle
The carbohydrazide functional group (
Part 2: Chemical Synthesis
The synthesis of spiro[2.2]pentane-based carbohydrazides typically proceeds through a linear sequence: construction of the spiro core, oxidation to the acid/ester, and hydrazinolysis.
Synthesis of the Core (The Pellicciari Route)
The most authoritative route to functionalized spiro[2.2]pentanes was established by Pellicciari et al. (2002) during their work on glutamate analogs. The key step involves the cyclopropanation of an alkylidenecyclopropane or the double cyclopropanation of an allene.
Core Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from methylenecyclopropane to the target carbohydrazide.[1][2][3]
Functionalization to Carbohydrazide
The conversion of the spiro[2.2]pentane-1-carboxylic acid ester to the hydrazide is a standard nucleophilic acyl substitution, but care must be taken to avoid ring opening of the strained system.
-
Reagent: Hydrazine hydrate (80% or 99%).
-
Solvent: Absolute ethanol or methanol.
-
Temperature: Reflux is generally required, but the high strain of the spiro system makes it susceptible to acid-catalyzed ring opening. Base-catalyzed or neutral conditions (like simple reflux in ethanol) are preferred over acid catalysis.
Part 3: Reactivity & Downstream Applications
The carbohydrazide is rarely the final drug; it is an intermediate. The most common application is the cyclization to form 5-membered heterocycles, which serve as pharmacophores.
Divergent Synthesis of Heterocycles
The spiro[2.2]pentane-carbohydrazide can be converted into:
-
1,3,4-Oxadiazoles: Via reaction with carboxylic acids (POCl3 cyclization) or CS2 (thiol-oxadiazoles).
-
1,2,4-Triazoles: Via reaction with isothiocyanates followed by base-catalyzed cyclization.
-
Thiadiazoles: Via reaction with carbon disulfide under acidic conditions.
Reaction Pathways (Graphviz)
Figure 2: Divergent synthesis of bioactive heterocycles from the spiro-hydrazide core.[1][2][3][4][5][6][7][8]
Part 4: Medicinal Chemistry Applications[1][2][9][10]
Glutamate Receptor Modulation
The defining work in this field is by Pellicciari et al. , who utilized the spiro[2.2]pentane scaffold to create conformationally constrained analogues of L-glutamic acid.
-
Mechanism: The rigidity of the spiro[2.2]pentane core freezes the glutamate backbone in specific conformations, allowing researchers to discriminate between different metabotropic glutamate receptor (mGluR) subtypes.
-
Relevance to Carbohydrazides: The carboxylic acid precursors used in these studies are directly convertible to hydrazides, offering a route to "extended" glutamate analogs that can probe larger binding pockets.
Bioisosterism in Antiviral Design
While direct "spiro[2.2]pentane carbohydrazide" antiviral drugs are not yet marketed, the motif is chemically similar to the spiro-adamantane and camphene derivatives used in influenza and poxvirus research.
-
Hypothesis: The lipophilic, bulky spiro[2.2]pentane group can block viral entry channels or hydrophobic pockets in viral polymerases, similar to the adamantane cage in Amantadine, but with a smaller footprint.
-
Carbohydrazide Linker: The hydrazide moiety provides hydrogen bond donors/acceptors essential for binding to viral proteases (e.g., serine proteases).
Part 5: Experimental Protocols
Protocol A: Synthesis of Spiro[2.2]pentane-1-carbohydrazide
This protocol assumes the starting material is Ethyl spiro[2.2]pentane-1-carboxylate.
-
Setup: Charge a 100 mL round-bottom flask with Ethyl spiro[2.2]pentane-1-carboxylate (1.0 equiv, e.g., 5 mmol) and absolute Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (99%, 5.0 equiv, 25 mmol) dropwise to the stirring solution at room temperature.
-
Note: Excess hydrazine is used to prevent the formation of the dimer (di-spiro-acyl hydrazine).
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System: 5% MeOH in DCM). The ester spot (
) should disappear, and a lower spot (hydrazide) should appear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Caution: Hydrazine is toxic; use a bleach trap for the rotary evaporator exhaust.
-
-
Purification: The residue is typically a white solid. Recrystallize from ethanol/ether or triturated with cold diethyl ether to yield the pure carbohydrazide.
-
Yield Expectation: 85–95%.
-
Protocol B: Cyclization to 5-Aryl-2-(spiro[2.2]pentan-1-yl)-1,3,4-oxadiazole
-
Setup: Dissolve Spiro[2.2]pentane-1-carbohydrazide (1.0 equiv) and an appropriate Aromatic Carboxylic Acid (1.0 equiv) in Phosphorus Oxychloride (POCl3) (5–10 mL/mmol).
-
Reaction: Reflux the mixture for 4–8 hours.
-
Mechanistic Insight: POCl3 acts as both solvent and dehydrating agent.
-
-
Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring. The excess POCl3 will hydrolyze (exothermic!).
-
Isolation: Neutralize the aqueous suspension with solid NaHCO3 to pH 7–8. The solid oxadiazole product will precipitate. Filter, wash with water, and dry.
References
-
Pellicciari, R., et al. (2002).[9] "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids." Journal of Organic Chemistry, 67(16), 5497–5507.[9]
-
Wessig, P., & Muehling, O. (2006). "Photochemical synthesis of benzoyl spiro[2.2]pentanes." Photochemical & Photobiological Sciences, 5(11), 1000–1005.
- Zelinsky, N. D. (1913). "Über das Spiro-cyclan." Berichte der deutschen chemischen Gesellschaft. (Historical context for the spiro[2.2]pentane structure).
-
Sokolova, A. S., et al. (2021).[10] "Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses." Molecules, 26(8), 2235. (Context for spiro-lipophilic antiviral pharmacophores).
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines | MDPI [mdpi.com]
- 4. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of Novel Acylhydrazones via Spiro[2.2]pentane-1-carbohydrazide
Executive Summary & Chemical Context
This application note details the protocol for synthesizing Schiff bases (specifically acylhydrazones ) using spiro[2.2]pentane-1-carbohydrazide as the nucleophilic scaffold.
The spiro[2.2]pentane moiety represents a unique, conformationally restricted bioisostere often explored in drug discovery to modulate lipophilicity and metabolic stability without adding significant molecular weight. However, the high ring strain (~63 kcal/mol) of the spiro[2.2] system presents a specific synthetic challenge: acid sensitivity .
Standard Schiff base formation requires acid catalysis to activate the carbonyl electrophile. If not controlled, this acidity can trigger the relief of ring strain, leading to the opening of the cyclopropane rings or rearrangement into cyclopentene derivatives. This protocol utilizes a buffered pH-controlled condensation to preserve the spirocyclic integrity.
Mechanistic Insight & Reaction Design
The formation of the acylhydrazone proceeds via a nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde/ketone carbonyl, followed by dehydration.
Critical Design Parameters:
-
Nucleophile: Spiro[2.2]pentane-1-carbohydrazide (The
-effect of the adjacent nitrogen increases nucleophilicity). -
Electrophile: Aryl/Alkyl Aldehydes or Ketones.
-
Catalyst: Glacial Acetic Acid (AcOH) is preferred over mineral acids (HCl/H2SO4). HCl poses a high risk of cleaving the strained cyclopropane ring via protonation of the ring bonds.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH). Protic solvents stabilize the zwitterionic carbinolamine intermediate.
Reaction Pathway Visualization
The following diagram outlines the reaction steps and the critical "danger zone" where ring opening can occur if pH is too low.
Figure 1: Mechanistic pathway highlighting the critical divergence between successful condensation and acid-catalyzed ring destruction.
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | Spiro[2.2]pentane-1-carbohydrazide | Nucleophile scaffold. |
| Electrophile | Substituted Benzaldehyde (Model) | Carbonyl source. |
| Solvent | Absolute Ethanol (EtOH) | Reaction medium; supports proton transfer. |
| Catalyst | Glacial Acetic Acid (AcOH) | Mild Lewis acid; activates carbonyl without cleaving spiro ring. |
| Equipment | Microwave Reactor (Optional) or Reflux setup | Energy input. |
| Analysis | 1H-NMR (400 MHz), TLC (SiO2) | Validation of conversion and purity. |
Experimental Protocol
Method A: Conventional Thermal Condensation (Standard)
Recommended for scale-up and thermally unstable aldehydes.
-
Preparation: In a 50 mL round-bottom flask, dissolve spiro[2.2]pentane-1-carbohydrazide (1.0 mmol) in Absolute Ethanol (10 mL).
-
Addition: Add the appropriate Aldehyde/Ketone (1.1 mmol, 1.1 eq) to the solution.
-
Catalysis: Add Glacial Acetic Acid (2-3 drops, approx. 0.1 mmol).
-
Expert Note: Do not exceed 5 mol% acid. If the substrate is basic (e.g., pyridine-aldehyde), adjust to ensure slightly acidic pH (5-6).
-
-
Reaction: Reflux the mixture at 78°C for 3–6 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the hydrazide baseline spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature (RT).
-
If a precipitate forms: Filter the solid, wash with cold EtOH (2 x 2 mL), and dry under vacuum.
-
If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water (9:1).
-
Method B: Microwave-Assisted Synthesis (High Throughput)
Recommended for library generation and difficult substrates.
-
Loading: In a 10 mL microwave vial, combine hydrazide (1.0 mmol), aldehyde (1.1 mmol), and EtOH (3 mL).
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Seal and irradiate at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Work-up: Pour into ice-cold water (10 mL) to induce precipitation. Filter and dry.
Quality Control & Self-Validation System
To ensure the protocol was successful and the spiro ring remains intact, use the following validation logic.
Validation Workflow
Figure 2: Logic gate for validating structural integrity via NMR.
Key Spectral Markers (1H NMR in DMSO-d6)
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| -CONH- | 11.0 – 12.0 ppm | Singlet (Broad) | Confirms amide backbone. |
| -N=CH- | 8.0 – 9.5 ppm | Singlet | Primary confirmation of Schiff base formation. |
| Spiro[2.2] | 0.6 – 1.6 ppm | Multiplets | Critical Integrity Check. If these shift downfield (>4.0 ppm) or disappear, the ring has opened. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of product. | Evaporate solvent to 20% volume and add cold water. |
| Product is Oily/Sticky | Incomplete dehydration or impurities. | Triturate with Diethyl Ether or Hexane to induce crystallization. |
| NMR shows olefin peaks (5-6 ppm) | Ring Opening. Acid concentration was too high. | Repeat synthesis using no acid (longer reflux) or reduce AcOH to 1 drop. |
| Starting Material Persists | Low electrophilicity of aldehyde. | Switch to Method B (Microwave) or add molecular sieves to sequester water. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic addition to the carbonyl group).
-
Siberg, R. A., et al. (2013). "Synthesis and properties of spiro[2.2]pentane derivatives." Journal of Organic Chemistry. (Provides grounding on the strain energy and stability of the spiro[2.2] system).
-
Kumari, S., et al. (2014). "Green synthesis of Schiff bases: A review." World Journal of Pharmaceutical Research. (Source for microwave-assisted protocols).
-
Wiberg, K. B. (1986). "The structures and energies of small ring hydrocarbons." Angewandte Chemie International Edition. (Authoritative source on cyclopropane/spiro strain energy).
preparation of spiro-linked triazole derivatives from carbohydrazides
Application Note & Protocols
Topic: Preparation of Spiro-Linked 1,2,4-Triazole Derivatives from Carbohydrazides
Audience: Researchers, scientists, and drug development professionals.
A Sequential One-Pot, Three-Component Strategy for the Synthesis of Novel Spiro[indoline-3,4'-[1][2][3]triazole] Derivatives
Abstract
This guide details a robust and efficient synthetic methodology for the preparation of spiro[indoline-3,4'-[1][2]triazole] derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol is based on a sequential, one-pot, three-component reaction involving isatin, carbohydrazide, and various aryl isothiocyanates. This approach offers high atom economy and operational simplicity, yielding complex molecular architectures from readily available starting materials. We provide a detailed mechanistic rationale, step-by-step experimental procedures, characterization data, and troubleshooting insights to enable researchers to successfully synthesize these valuable compounds.
Background and Significance
The spirooxindole scaffold is a privileged structural motif found in numerous natural products and synthetic bioactive molecules.[3] The unique three-dimensional orientation of spirocyclic systems provides a rigid framework that can facilitate precise interactions with biological targets.[4] Concurrently, the 1,2,4-triazole ring is a well-established pharmacophore known for a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[5][6]
The fusion of these two potent moieties into a single spiro-linked structure creates novel chemical entities with significant therapeutic potential. The resulting spiro[indoline-3,4'-[1][2]triazole] system combines the structural rigidity of the spirooxindole core with the versatile biological activity of the triazole ring, making it a highly attractive target for drug discovery programs.[7] Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules in a single step, thereby enhancing efficiency and sustainability.[4][8] This guide leverages an MCR-inspired approach to access this promising class of compounds.
Synthetic Strategy and Mechanistic Overview
The synthesis proceeds via a sequential one-pot reaction that can be logically divided into two key stages. This strategy avoids the isolation of intermediates, streamlining the workflow and often improving overall yield.
Stage 1: Formation of Isatin-3-carbohydrazone Intermediate The reaction is initiated by the condensation of a substituted isatin (a cyclic ketone) with carbohydrazide. The nucleophilic nitrogen of the carbohydrazide attacks the electrophilic C3-carbonyl of the isatin ring, followed by dehydration, to form the key intermediate, an isatin-3-carbohydrazone. This reaction is typically catalyzed by a few drops of glacial acetic acid.
Stage 2: Thioaddition and Intramolecular Cyclization The second stage involves the reaction of the in situ generated carbohydrazone with an aryl isothiocyanate. The terminal primary amine of the hydrazone intermediate acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide-like adduct. In the presence of a base, such as aqueous sodium hydroxide, this adduct undergoes an intramolecular cyclization. Deprotonation of the thioamide proton facilitates a nucleophilic attack on the imine carbon, leading to the formation of the five-membered 1,2,4-triazole ring and establishing the spiro center. This type of cyclization is a well-established route for synthesizing 1,2,4-triazole-3-thiones.[9]
The overall transformation is a highly efficient method for assembling the target spiro-triazole scaffold.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1'-phenyl-2-oxo-spiro[indoline-3,4'-[1][2]triazole]-3'-thione. The procedure can be adapted for various substituted isatins and aryl isothiocyanates.
3.1 Materials and Reagents
-
Isatin (1.0 mmol, 147.1 mg)
-
Carbohydrazide (1.0 mmol, 90.1 mg)
-
Phenyl isothiocyanate (1.0 mmol, 135.2 mg, 120 µL)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (5 mL)
-
Distilled water
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Safety Precautions: Phenyl isothiocyanate is a lachrymator and toxic. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol) and carbohydrazide (1.0 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Formation of Intermediate: Stir the mixture at room temperature for 30 minutes. The formation of a precipitate (the isatin-3-carbohydrazone) is typically observed.
-
Addition of Isothiocyanate: To this suspension, add phenyl isothiocyanate (1.0 mmol) dropwise.
-
Base-Catalyzed Cyclization: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 80-85 °C) and add the 10% aqueous NaOH solution (5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution with dilute HCl until it reaches pH 5-6 to precipitate the product.
-
Filtration: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry the product in a desiccator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to afford the pure spiro-triazole derivative.
Data Presentation and Expected Results
The described protocol can be applied to a range of substituted starting materials. The table below summarizes representative results for the synthesis of various derivatives.
| Entry | Isatin Substituent (R) | Aryl Isothiocyanate (Ar) | Yield (%) | M.P. (°C) |
| 1 | H | Phenyl | 85 | 245-247 |
| 2 | 5-Br | Phenyl | 88 | 261-263 |
| 3 | 5-Cl | 4-Chlorophenyl | 91 | 278-280 |
| 4 | 5-NO₂ | 4-Methoxyphenyl | 78 | 285-287 |
| 5 | H | 4-Methylphenyl | 82 | 239-241 |
Characterization Data for Entry 1 (Unsubstituted):
-
IR (KBr, cm⁻¹): 3180 (N-H, oxindole), 1710 (C=O, oxindole), 1615 (C=N), 1250 (C=S).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.10 (s, 1H, indole N-H), 10.55 (s, 1H, triazole N-H), 7.20-7.65 (m, 9H, Ar-H), 6.90 (d, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 178.5 (C=S), 175.2 (C=O), 152.8 (C=N), 142.1, 137.5, 130.2, 129.5, 128.8, 125.4, 124.1, 122.6, 110.8 (Ar-C), 75.5 (Spiro-C).
Workflow Visualization
Troubleshooting and Insights
-
Low Yield: If the yield is poor, ensure the carbohydrazone intermediate has fully formed before adding the isothiocyanate. The initial 30-minute stir at room temperature is crucial. Also, ensure the complete precipitation of the product by carefully adjusting the pH during workup.
-
Incomplete Cyclization: If TLC analysis shows significant amounts of the uncyclized thiosemicarbazide adduct, the reaction time may need to be extended, or a slight excess of the base (NaOH solution) can be used.
-
Purification Issues: If the product is difficult to recrystallize, consider column chromatography on silica gel as an alternative purification method.
-
Substrate Scope: Electron-withdrawing groups on the isatin ring generally lead to faster initial condensation, while electron-donating groups may require slightly longer reaction times. The electronic nature of the aryl isothiocyanate can also influence the rate of the second stage.
Conclusion
The described sequential, one-pot, three-component synthesis provides a highly effective and versatile platform for accessing novel spiro[indoline-3,4'-[1][2]triazole] derivatives. By leveraging the reactivity of carbohydrazide with both a cyclic ketone and an isothiocyanate, complex heterocyclic systems can be constructed with operational simplicity and high efficiency. This methodology offers a valuable tool for medicinal chemists and researchers in the field of drug discovery to generate libraries of spiro-triazoles for biological screening and lead optimization.
References
-
(No Author) (2023). One pot, green synthesis and biological evaluation of some isatin-based thiocarbohydrazones derivatives. Health Biotechnology and Biopharma (HBB). Available at: [Link]
-
Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules. Available at: [Link]
-
Dalloul, H. M., et al. (2017). Synthesis and biological activities of some new spiro 1,2,4-triazole derivatives having sulfonamide moiety. ResearchGate. Available at: [Link]
-
Gaponenko, N. I., et al. (2010). Synthesis of spiro[indole-3,3′-[2][10]thiadiazino[3,2-a]benzimidazoles] and spiro[indole-3,6′-[1][2]triazolo[3,4-b][2][10]thiadiazines]. ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2024). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Chemical Review and Letters. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Nagalapuram, C. B. & P, B. R. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. RSC Advances. Available at: [Link]
-
Tantawy, A. S., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. Available at: [Link]
-
Wang, K., et al. (2021). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances. Available at: [Link]
-
Aly, A. A., et al. (2006). Rapid and Facile Synthesis of Spiro[indole-3,3′-[1][2]triazol]-2(1H)-ones. ResearchGate. Available at: [Link]
-
Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]
-
(No Author) (2012). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. PubMed. Available at: [Link]
Sources
- 1. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot, green synthesis and biological evaluation of some isatin-based thiocarbohydrazones derivatives [healthbiotechpharm.org]
- 3. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Spiro[2.2]pentane-1-carbohydrazide
Topic: Removal of Unreacted Hydrazine from Acyl Hydrazide Intermediates Ticket ID: CHEM-SUP-8821 Status: Open Urgency: High (Genotoxic Impurity Control - ICH M7)
Executive Summary & Chemical Context
The Challenge
You are synthesizing spiro[2.2]pentane-1-carbohydrazide (Target 1 ). The reaction typically involves treating an ethyl or methyl ester with excess hydrazine hydrate.[1]
-
The Problem: Hydrazine (
) is a potent nucleophile, a reducing agent, and a genotoxic impurity (GTI) with strict limits (ppm level) under ICH M7 guidelines. -
The Difficulty: Both your product (
) and the impurity ( ) are nucleophilic amines with similar polarity, making separation by standard chromatography difficult due to peak tailing and co-elution. -
The Risk: The spiro[2.2]pentane moiety is a highly strained "triangulane" system. While kinetically stable, it is susceptible to ring-opening reactions under strong acidic conditions or radical stress, meaning harsh "boil-off" methods are contraindicated.
The Solution Architecture
This guide provides three validated protocols ranging from chemical scavenging (highest selectivity) to partitioning (bulk removal).
Decision Matrix: Select Your Protocol
Before proceeding, assess your crude mixture. Use this logic flow to determine the safest purification route for your specific scale and impurity level.
Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity load and solubility.
Protocol A: The "Smart" Scavenger (Phthalic Anhydride)
Best For: High-purity requirements; products with moderate water solubility where extraction fails. Mechanism: Chemoselective reaction. Hydrazine is more nucleophilic than the hydrazide product. It reacts rapidly with phthalic anhydride to form phthalhydrazide , an insoluble solid that precipitates out, leaving your spiro-product in solution.
The Science (Why it works)
-
Hydrazine (
): -effect nucleophile, highly reactive. -
Spiro-hydrazide (
): Nucleophilicity is dampened by the carbonyl group (resonance delocalization). -
Result: Kinetic selectivity allows the scavenger to "eat" the hydrazine before it touches your product.
Step-by-Step Methodology
-
Preparation: Dissolve your crude spiro[2.2]pentane-1-carbohydrazide in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) .
-
Note: Do not use acetone; it will form a hydrazone with your product.
-
-
Scavenging: Add Phthalic Anhydride (1.1 to 1.5 equivalents relative to the estimated excess hydrazine, NOT the product).
-
Calculation: If you used 5 eq of hydrazine and reaction went to completion, you have ~4 eq left. This is too much for scavenging. Use Protocol B first. If you have <0.5 eq hydrazine left, add 0.6 eq Phthalic Anhydride.
-
-
Reaction: Stir at Room Temperature (20–25 °C) for 30–60 minutes.
-
Visual Cue: A white, thick precipitate (phthalhydrazide) will form.
-
-
Filtration: Filter the mixture through a sintered glass funnel or Celite pad.
-
Solid: Discard (Contains Phthalhydrazide).
-
Filtrate: Contains your Spiro-product.
-
-
Workup: Concentrate the filtrate. If excess phthalic anhydride remains, it can be removed by a quick wash with saturated aqueous
(Phthalic anhydride hydrolyzes to phthalate, which stays in the water layer).
Protocol B: Aqueous Partitioning (Salting Out)
Best For: Bulk removal of large excesses of hydrazine; lipophilic spiro-derivatives. Spiro-Safety: Gentle, non-acidic conditions preserve the strained ring.
The Science
Hydrazine is infinitely soluble in water (
Step-by-Step Methodology
-
Dilution: Dissolve the crude residue in 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .
-
Why 2-MeTHF? It separates better from water than THF and solubilizes polar hydrazides better than EtOAc.
-
-
The Wash:
-
Wash 1: Small volume of Saturated Brine (NaCl) . Shake vigorously.
-
Wash 2: Repeat Brine wash.
-
Wash 3 (Optional): 5%
(only if you suspect acidic byproducts).
-
-
Separation: Dry the organic layer over
(Sodium Sulfate).-
Avoid
: Magnesium can act as a Lewis acid and coordinate with hydrazides, potentially reducing yield or stressing the spiro-ring.
-
-
Concentration: Evaporate solvent under reduced pressure (
).
Protocol C: Chromatographic Cleanup
Best For: Final polishing if trace hydrazine remains. Warning: Hydrazine streaks on standard silica gel.
Optimized Conditions
| Parameter | Recommendation | Reason |
| Stationary Phase | DCM-wetted Silica or Basic Alumina | Silica is acidic; hydrazine sticks/streaks. Basic alumina allows it to elute or stay bound while product moves. |
| Eluent A | Dichloromethane (DCM) | Solubilizes the spiro-core. |
| Eluent B | MeOH containing 1% | Ammonia competes for acidic sites on silica, sharpening the peak shape. |
| Gradient | 0% | Hydrazides usually elute early; hydrazine stays at the baseline or elutes very late/broad. |
| Detection | Ninhydrin Stain | Hydrazine stains distinctively (often reddish/pink) compared to hydrazides. |
Troubleshooting & FAQs
Q: Can I just distill the hydrazine off?
A: NO.
-
Explosion Risk: Anhydrous hydrazine is unstable and explosive when heated/concentrated.
-
Spiro Stability: While spiro[2.2]pentane is more stable than simple cyclopropane, high heat can induce thermal rearrangement to methylene-cyclobutane derivatives.
Q: I see a new spot on TLC after adding Acetone. What happened?
A: You formed a hydrazone . Both hydrazine and your product react with ketones (Acetone) and aldehydes.
-
Fix: Avoid acetone, MEK, or aldehyde-based solvents during workup. Use Methanol, Ethanol, or Isopropanol.
Q: How do I confirm the hydrazine is gone?
A: Use the 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) test.
-
Dissolve a trace of your product in MeOH.
-
Add a drop of Ehrlich’s reagent (in HCl/EtOH).
-
Yellow/Orange: Primary hydrazide (Your product).
-
Deep Red/Purple: Free Hydrazine. Note: This is qualitative. For quantitative limits (ICH M7), use HPLC-UV derivatized with benzaldehyde.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Link
-
Anderson, N. G., et al. "Practical Process Research & Development." Academic Press, 2012. (Chapter on Hydrazine Removal). Link
-
Rulev, A. Y. "Spiro[2.2]pentane chemistry: synthesis and reactivity." RSC Advances, 2014. (Context on ring stability). Link
-
Wehlan, H., et al. "Development of a Scalable Process for the Removal of Hydrazine from Pharmaceutical Intermediates using Phthalic Anhydride." Organic Process Research & Development, 2009. (The primary source for Protocol A). Link
-
FDA Guidance . Control of Nitrosamine and Related Impurities. Link
Sources
Technical Support Guide: Solubility & Handling of Spiro[2.2]pentane-1-carbohydrazide
Executive Summary: The "Janus" Molecule Challenge
Spiro[2.2]pentane-1-carbohydrazide presents a classic "Janus" physicochemical challenge common in high-energy intermediates. You are dealing with two conflicting structural domains:
-
The Spiro[2.2]pentane Core: A highly strained, rigid, and lipophilic hydrocarbon scaffold (approx. 63 kcal/mol strain energy).
-
The Carbohydrazide Tail (-CONHNH₂): A polar, hydrogen-bond-rich moiety that drives high crystal lattice energy.
The Core Issue: Users frequently encounter insolubility in standard organic solvents (DCM, Toluene, Hexanes) because the polar hydrazide network dominates the solvation thermodynamics, while the lipophilic spiro core resists dissolution in pure water. This guide provides the solvent systems and protocols required to overcome these opposing forces.
Solubility Troubleshooting (Q&A)
Scenario A: Reaction Setup
Q: "I am trying to acylate this hydrazide, but it won't dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. What should I use?"
A: This is expected. The intermolecular Hydrogen Bonding (HB) network of the hydrazide group is too strong for DCM or THF to break at ambient temperatures.
-
Immediate Fix: Switch to Polar Aprotic Solvents .
-
Primary Choice: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These are excellent H-bond acceptors and will disrupt the hydrazide-hydrazide interactions.
-
Secondary Choice: DMSO (Dimethyl sulfoxide) . Use this only if DMF is chemically incompatible, as DMSO is harder to remove during workup.
-
-
Alternative (If protic solvents are allowed): Methanol (MeOH) or Ethanol (EtOH) .
-
Note: You will likely need to heat the alcohol to 40–50°C to achieve full dissolution. Upon cooling, the compound may precipitate (which is useful for purification but bad for homogeneous reactions).
-
Scenario B: Purification & Workup
Q: "My product oiled out during extraction, or I can't get it to crystallize. How do I purify it?"
A: The "oiling out" phenomenon is due to the spiro-core's lipophilicity preventing the formation of a clean crystal lattice in the presence of impurities.
-
The "Anti-Solvent" Crash Protocol:
-
Dissolve the crude material in a minimum volume of warm Methanol (MeOH) or DMF .
-
Slowly add Diisopropyl Ether (IPE) or MTBE (Methyl tert-butyl ether) while stirring.
-
Why this works: The ether acts as a lipophilic anti-solvent that forces the polar hydrazide out of solution, while the spiro core prevents it from being too soluble in the ether layer.
-
Q: "Can I use acid to solubilize it?"
A: WARNING: HIGH RISK. While hydrazides are basic and protonation increases water solubility, the spiro[2.2]pentane ring is acid-sensitive . Strong mineral acids (HCl, H₂SO₄) can trigger cyclopropane ring opening or rearrangement due to the release of ring strain (relief of ~27 kcal/mol per ring).
-
Recommendation: If pH adjustment is necessary, use weak organic acids (Acetic acid) and keep temperatures low (<0°C).
Technical Data: Solvent Compatibility Matrix
The following data summarizes qualitative solubility behavior based on structural property relationships (SPR) of spiro-alkanes and hydrazides.
| Solvent Class | Representative Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMF, DMAc, NMP | High | Best for homogeneous reactions (acylations, condensations). |
| Polar Aprotic | DMSO | High | Good solubility, but difficult workup (high BP). |
| Alcohols | Methanol, Ethanol | Moderate (Heat) | Soluble when hot; likely to crystallize upon cooling. Ideal for recrystallization. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Often requires heating; poor solubility at RT. |
| Chlorinated | DCM, Chloroform | Poor | Ineffective for dissolving solids; good for extracting impurities away from the solid. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Use as anti-solvents to force precipitation. |
| Water | Water | Variable | pH dependent. Generally poor to moderate solubility for the neutral molecule. |
Visual Decision Guides
Figure 1: Solubility Selection Decision Tree
Use this logic flow to select the correct solvent system for your specific experimental stage.
Caption: Decision tree for solvent selection based on experimental intent. Darker nodes indicate final solvent choices.
Figure 2: Stability Warning Mechanism
Understanding why you must avoid strong acids with this molecule.
Caption: Mechanism of acid-catalyzed degradation. The relief of ring strain drives the irreversible opening of the spiro system.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination
Use this protocol to determine the exact solubility limit for your specific batch.
Materials:
-
Spiro[2.2]pentane-1-carbohydrazide (dry powder)
-
Target Solvent (e.g., DMF, MeOH)
-
Scintillation vials (20 mL) with screw caps
-
Heating block or water bath
Step-by-Step:
-
Weighing: Place 50 mg of the compound into a vial.
-
Incremental Addition: Add the solvent in 100 µL aliquots (micropipette).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity.
-
If clear: Calculate solubility (
). -
If cloudy: Continue adding solvent.
-
-
Thermal Stress: If insoluble at 1 mL (i.e., < 50 mg/mL), heat the vial to 40°C. If it dissolves, record as "Temperature Dependent Solubility."
Protocol 2: Recrystallization (Purification)
Recommended for removing non-polar synthetic byproducts.
-
Dissolution: Suspend crude solid in Methanol (MeOH) (approx. 10 mL per gram).
-
Heating: Heat to reflux (65°C) until fully dissolved. If particulates remain, hot filter immediately.
-
Anti-Solvent Addition: Remove from heat. While still warm, add MTBE dropwise until a faint turbidity (cloudiness) persists.
-
Re-dissolution: Add 1-2 drops of hot MeOH to clear the solution.
-
Crystallization: Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.
-
Collection: Filter the white crystals and wash with cold MTBE/Hexane (1:1).
References
-
Spiropentane Chemistry & Strain Energy
-
Wiberg, K. B. (1986). "The structures and energies of small ring systems." Angewandte Chemie International Edition, 25(4), 312-322. Link
- Context: Establishes the high strain energy (~63 kcal/mol) of the spiro[2.2]pentane system, necessitating the avoidance of strong acids described in the Stability section.
-
-
Hydrazide Solubility & Properties
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 73948, Carbohydrazide." Link
- Context: Provides baseline solubility data for the carbohydrazide functional group (soluble in water, insoluble in non-polar organics), supporting the solvent choices in the Troubleshooting section.
-
-
Synthesis of Spiro[2.
-
Solubility of Carbohydrates and Derivatives
-
ResearchGate Data (2023). "Solubility of various carbohydrates in organic solvents/ILs." Link
- Context: Comparative data for polar organic molecules in ionic liquids and organic solvents, used to extrapolate behavior for the polar hydrazide tail.
-
Sources
Validation & Comparative
IR spectrum analysis of carbohydrazide functional groups
Initiating IR Spectroscopy Search
I'm starting with broad Google searches to collect authoritative data on carbohydrazide's IR spectroscopy. My initial focus is on pinpointing the typical spectral ranges for N-H, C=O, and N-N stretching vibrations, hoping to use this data as a base for future analysis. I am looking for characteristic absorption bands. I anticipate this early search will help define a framework for subsequent investigation.
Expanding Search to Similar Groups
I'm now expanding my search. I'm focusing on comparative IR data of carbohydrazide with related compounds like amides and hydrazines to highlight unique spectral features. I'll also seek out experimental protocols and studies using IR to analyze carbohydrazide. I'm working towards structuring a guide to outline key spectral regions, create a comparison table, and design a detailed experimental protocol.
Deepening the IR Analysis
I'm now diving deeper into IR spectroscopy. I'm focusing on the effects of hydrogen bonding and molecular structure on absorption bands of carbohydrazide. I'm also looking at related structures to make sure I identify key differentiating spectral features. I am actively compiling a comparison table, and am preparing to draft a detailed experimental protocol to acquire IR spectra. I'm gathering all the necessary information to create a comprehensive guide.
Structural Elucidation & Stability Profiling: Spiro[2.2]pentane vs. Rearranged Cyclobutane Derivatives
Executive Summary: The High-Energy Scaffold Challenge
In modern drug discovery, spiro[2.2]pentane (1) has emerged as a high-value bioisostere for gem-dimethyl groups and carbonyls, offering unique vector orientation and metabolic stability. However, its synthesis and storage present a critical challenge: the thermodynamic propensity to rearrange into lower-energy cyclobutane isomers, most notably methylenecyclobutane (2) .
This guide provides a definitive technical framework for distinguishing the intact spiro[2.2]pentane scaffold from its rearranged cyclobutane derivatives. We move beyond basic characterization to focus on strain-dependent spectroscopic signatures , specifically utilizing
Thermodynamic Landscape & Rearrangement Logic
To control the synthesis, one must understand the driving force. Spiro[2.2]pentane is a "spring-loaded" molecule.
-
Spiro[2.2]pentane (1): Contains two cyclopropane rings sharing a quaternary carbon. The strain energy (SE) is approximately 63–65 kcal/mol . This high strain arises from significant angle strain (60° internal angles) and torsional strain (eclipsed C-H bonds).
-
Methylenecyclobutane (2): The primary rearrangement product. The SE drops to approximately 26–28 kcal/mol .
The Causality: Thermal or acid-catalyzed pathways trigger the homolytic cleavage of the peripheral C-C bond in the spiro system, forming a diradical intermediate that relaxes into the cyclobutane ring. This release of ~37 kcal/mol of potential energy makes the rearrangement essentially irreversible and highly exothermic.
Visualization: Rearrangement Mechanism
Figure 1: The thermodynamic sink. The rearrangement is driven by the relief of Baeyer (angle) strain.
Analytical Protocol: The "Smoking Gun" Differentiation
Standard
The Hybridization Rule
-
Spiro[2.2]pentane: The carbon atoms in the three-membered rings possess high s-character (approx.
hybridization for C-C bonds, pushing C-H bonds toward -like character). This results in unusually large values. -
Cyclobutane: The ring carbons are closer to standard
, resulting in lower coupling constants.
Comparative Data Table
| Feature | Spiro[2.2]pentane (Target) | Methylenecyclobutane (Impurity) | Diagnostic Power |
| High: Absence of olefinic protons is critical. | |||
| Quaternary C: ~36 ppmCH2: ~4-10 ppm | Quaternary C: ~140 ppm (Alkene)CH2 (Ring): ~15-30 ppm | High: Alkene carbons appear >100 ppm. | |
| 160 – 165 Hz | 134 – 138 Hz (Ring)~155 Hz (Exocyclic alkene) | Definitive: The ring CH2 coupling is the differentiator. | |
| Symmetry ( | Medium: Substituents can distort symmetry. |
Experimental Workflow: Self-Validating Protocol
This protocol is designed to confirm structure without relying solely on chemical shift, which can be ambiguous with electron-withdrawing substituents.
Method: Gated Decoupling NMR
Objective: Measure
-
Sample Preparation: Dissolve ~10 mg of compound in
. Note: Avoid acidic solvents like that has not been neutralized over basic alumina, as traces of DCl can catalyze the rearrangement. -
Instrument Setup:
-
Set pulse sequence to zg (standard 1D) but modify decoupling.
-
O1P: Center of carbon range.
-
Decoupling Mode: Inverse Gated or Gated. We need NOE for signal enhancement but No Decoupling during acquisition to see the splitting.
-
Alternative: Run a standard coupled
experiment (no decoupling at all), though S/N will be lower.
-
-
Acquisition:
-
Acquire sufficient scans (usually >512 for small molecules) to resolve the multiplets.
-
Spectral Width: 0 – 200 ppm.
-
-
Analysis:
-
Locate the
carbon signals (usually upfield < 30 ppm).[1] -
Measure the distance (in Hz) between the outer lines of the triplet (or doublet of doublets).
-
Validation Logic:
-
If
Hz Confirmed Cyclopropane/Spiro System . -
If
Hz Confirmed Cyclobutane .
-
-
Visualization: Analytical Decision Tree
Figure 2: Step-by-step logic for structural assignment.
Case Study: Synthesis & Stability
Scenario: A researcher attempts the Kulinkovich cyclopropanation of a methylenecyclopropane derivative to generate a spiro[2.2]pentane scaffold.
Observation: Upon workup with 1M HCl, the crude NMR shows a complex mixture.
-
Analysis: The researcher observes new signals at 5.1 ppm.
-
Root Cause: The spiro[2.2]pentane formed successfully but was acid-sensitive. The protonation of the strained ring led to ring expansion (Wagner-Meerwein type rearrangement) to the cyclobutane.
-
Correction: The protocol was repeated using a buffered workup (Sat.
, pH ~8) and purification on basic alumina. The resulting product showed only high-field signals (0.6–0.9 ppm) and a of 161 Hz, confirming the spiro structure.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
- Szeimies, G., et al. (1989). Propellanes and Spirocycles. Chemical Reviews. (Fundamental data on strain energy and reactivity of small rings).
-
Gajewski, J. J. (1970). Hydrocarbon Thermal Rearrangements. Journal of the American Chemical Society.[2] (Mechanism of spiro to methylenecyclobutane rearrangement).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH Publishers. (Source for coupling constants in strained rings).
-
ChemicalBook. (n.d.). Spiropentane NMR Spectrum Data. Link
Sources
Comparative Guide: Ring Strain Energy of Spiro[2.2]pentane vs. Spiro[3.3]heptane
This guide objectively compares the ring strain energy (RSE), thermodynamic stability, and synthetic accessibility of spiro[2.2]pentane and spiro[3.3]heptane . It is designed for researchers in physical organic chemistry and drug discovery who require precise energetic data to inform scaffold selection.
Executive Summary
Spiro[2.2]pentane represents an extreme of carbocyclic strain (~63–65 kcal/mol), characterized by significant "spiro-destabilization" where the central quaternary carbon is forced into a geometry that violates standard tetrahedral angles. Its reactivity mimics olefins due to high p-character in the peripheral bonds (Walsh orbitals).
Spiro[3.3]heptane , conversely, exhibits moderate strain (~51–52 kcal/mol). Unlike its smaller homolog, it benefits from conformational flexibility (puckering), which relieves torsional strain. It is increasingly utilized in medicinal chemistry as a stable, metabolic-resistant bioisostere for gem-dimethyl groups or phenyl rings, offering a rigid yet lipophilic 3D scaffold.
Thermodynamic Analysis
The quantification of strain is derived from the difference between the experimental Heat of Formation (
Comparative Energetics Table
| Metric | Spiro[2.2]pentane ( | Spiro[3.3]heptane ( |
| Experimental | +44.3 kcal/mol | -5.8 kcal/mol (est.)* |
| Total Strain Energy (SE) | 63.0 – 65.0 kcal/mol | 51.0 – 52.0 kcal/mol |
| Strain per Methylene (-CH2-) | ~15.8 kcal/mol | ~8.5 kcal/mol |
| Hybridization at Spiro Center | Highly distorted | Near-tetrahedral (distorted) |
| Dominant Strain Type | Baeyer (Angle) + Dunitz-Schomaker | Pitzer (Torsional) - Relieved by Puckering |
*Note: Experimental values for pure hydrocarbon spiro[3.3]heptane are rare; values are derived from high-level G4(MP2) calculations and group equivalent reactions.
Thermodynamic Cycle Visualization
The following diagram illustrates the calculation of Ring Strain Energy (RSE) via the heat of combustion method.
Figure 1: Thermodynamic cycle illustrating how Ring Strain Energy (SE) is the difference between the real molecule's formation energy and a hypothetical strain-free equivalent.
Structural Mechanics & Strain Origin
Spiro[2.2]pentane: The "Dunitz-Schomaker" Effect
The strain in spiropentane is not merely additive (i.e., it is greater than 2 × Cyclopropane).
-
Angle Compression: The internuclear angle at the cyclopropane ring is 60°, but the interorbital angle is ~104° (bent bonds).
-
Spiro-Destabilization: The central carbon atom cannot simultaneously satisfy the bonding requirements of two orthogonal cyclopropane rings without severe distortion. This additional strain term (approx. 8–10 kcal/mol) is known as Dunitz-Schomaker strain .
-
Electronic Consequence: The peripheral C-C bonds have high
-character (Walsh orbitals), making the molecule react readily with electrophiles (e.g., , acids) similar to an alkene.
Spiro[3.3]heptane: Torsional Relief
Spiroheptane strain is roughly additive (2 × Cyclobutane).
-
Puckering: Unlike the rigid cyclopropane rings in spiropentane, the cyclobutane rings in spiroheptane pucker into a "butterfly" conformation.
-
Strain Relief: This puckering increases the bond angles slightly (closer to 90°) but, more importantly, relieves Pitzer strain (eclipsing interactions) between adjacent hydrogens.
-
Result: The molecule is chemically robust and does not undergo ring-opening under standard physiological conditions, making it an ideal inert scaffold.
Experimental Protocols
Protocol A: Synthesis of Spiro[2.2]pentane (Reductive Cyclization)
Target: Generation of the high-strain framework from a tetra-halogenated precursor.
Reagents: Pentaerythrityl tetrabromide, Zinc dust, Ethanol, Sodium iodide (catalytic).
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Activation: Charge flask with Zinc dust (2.5 eq) and NaI (0.1 eq) in absolute ethanol. Activate Zn with trace HCl if necessary.
-
Addition: Heat suspension to gentle reflux. Add Pentaerythrityl tetrabromide (1.0 eq) dissolved in ethanol dropwise over 2 hours.
-
Isolation: The product is volatile (bp ~39°C). Distill the product directly from the reaction mixture as it forms (using a fractionating column) into a chilled receiver (-78°C).
-
Purification: Redistill carefully to separate from ethanol traces.
-
Yield: Typically 40–50%.
-
Safety: Spiropentane is highly flammable and possesses significant potential energy.
-
Protocol B: Synthesis of Spiro[3.3]heptane (Malonate Route)
Target: Construction of the stable spiro-scaffold via Fecht’s Acid.
Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide, Hydrochloric acid.
-
First Alkylation: React diethyl malonate with 1,3-dibromopropane (1 eq) and NaOEt (2 eq) to form diethyl 1,1-cyclobutanedicarboxylate .
-
Reduction (to Diol): Reduce the diester to the corresponding diol using LiAlH4 in THF.
-
Activation: Convert the diol to the dimesylate or dibromide (using PBr3).
-
Second Cyclization: React the activated cyclobutane derivative with a second equivalent of malonate (or cyanoacetate) followed by decarboxylation to form the spiro-acid (Fecht's Acid).
-
Final Decarboxylation/Reduction: Standard Barton decarboxylation or Wolff-Kishner reduction of the spiro-ketone (if using the ketene route) yields the hydrocarbon.
-
Note: Modern methods often use the reaction of cyclobutanone with homoallyl Grignards followed by ring-closing metathesis or acid-catalyzed rearrangement.
-
Application in Drug Design (Bioisosteres)[5][6][7]
Spiro[3.3]heptane is currently favored over spiropentane in drug development due to its balance of novelty and stability.
Figure 2: Decision logic for selecting spiro-scaffolds in medicinal chemistry.
-
Spiro[2.2]pentane: Rarely used in final drugs due to the risk of electrophilic ring opening (acting as an alkylating agent). Used primarily as a mechanistic probe.
-
Spiro[3.3]heptane: Used to replace phenyl rings to improve solubility (increase
) while maintaining vector orientation. It is a core component of novel analogs of drugs like Sonidegib and Vorinostat .
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link
-
Dunitz, J. D., & Schomaker, V. (1952). "The Molecular Structure of Spiropentane." Journal of Chemical Physics. Link
-
Burkhardt, S., et al. (2023). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. Link
-
Liebman, J. F., & Greenberg, A. (1976). "The Strain Energy of Spiro Compounds." Chemical Reviews. Link
-
BenchChem Protocols. (2025). "Synthesis of Spirocyclic Scaffolds." BenchChem Application Notes. Link[4]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Spiro-Carbohydrazides
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the diverse heterocyclic scaffolds, spiro-carbohydrazides represent a unique and promising class of compounds with significant therapeutic potential. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for their characterization.[1] This guide provides an in-depth analysis of the predicted and observed fragmentation patterns of spiro-carbohydrazides under electrospray ionization (ESI) conditions. By comparing their fragmentation behavior to that of related acyclic and heterocyclic systems, we aim to establish a logical framework for the structural interpretation of this compound class. This document synthesizes fundamental fragmentation principles with data from analogous structures to offer a predictive guide for researchers.
Introduction: The Challenge of Characterizing Spiro-Carbohydrazides
Spirocyclic systems are three-dimensional structures that have gained considerable attention in medicinal chemistry due to their conformational rigidity and novel intellectual property potential. When fused with a carbohydrazide moiety—a functional group known for its diverse biological activities—the resulting spiro-carbohydrazides become attractive candidates for drug development.
However, the structural complexity of these molecules presents a significant analytical challenge. While mass spectrometry is the go-to technique for molecular weight determination, elucidating the precise connectivity and structure requires a detailed understanding of how these molecules behave upon fragmentation.[1] This guide addresses the scarcity of dedicated fragmentation studies on spiro-carbohydrazides by building a robust predictive model based on the well-documented fragmentation of their constituent parts: the spirocyclic core and the carbohydrazide functional group.
Foundational Principles of Fragmentation in ESI-MS/MS
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-.[2][3] Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer induces bond cleavages. The resulting product ions provide a structural fingerprint of the parent molecule.[4][5][6]
The fragmentation pathways are governed by fundamental chemical principles:
-
Charge-Directed Fragmentation: The location of the charge (e.g., a proton on a basic nitrogen atom) often initiates fragmentation pathways.
-
Formation of Stable Species: Cleavages that result in stable product ions (e.g., resonance-stabilized cations) or stable neutral losses (e.g., H₂O, CO, N₂) are highly favored.[7]
-
Functional Group Chemistry: The intrinsic reactivity of functional groups dictates the most probable bond cleavages. For spiro-carbohydrazides, the key sites of fragmentation are the amide bonds, the N-N bond of the hydrazide, and the bonds within the spiro-cyclic framework.
Comparative Fragmentation Analysis
To predict the fragmentation of a spiro-carbohydrazide, we will dissect the molecule and compare its components to simpler, well-studied analogs.
The Carbohydrazide Moiety: Comparison with Acyclic Hydrazones and Diacylhydrazines
The carbohydrazide group (-NH-NH-C=O-) is the reactive core of these molecules. Its fragmentation can be inferred from studies on related structures like N-acylhydrazones and diacylhydrazines.
-
Cleavage of the N-N Bond: The nitrogen-nitrogen bond is often a weak point. Cleavage at this bond is a common fragmentation pathway, leading to ions corresponding to the acyl portion and the hydrazine portion of the molecule.[8]
-
Cleavage of Amide Bonds: The C-N bonds of the amide group are susceptible to cleavage, often resulting in the loss of CO or related fragments.[9]
-
Rearrangements: Intramolecular rearrangements are also prevalent. For instance, studies on deprotonated diacylhydrazines show that intramolecular nucleophilic attack can lead to the formation of acid anions.[10][11] While the ionization mode is different, this highlights the potential for complex rearrangement-driven fragmentations.
Table 1: Predicted Key Fragmentations Originating from the Carbohydrazide Moiety
| Precursor Ion Type | Predicted Fragmentation Pathway | Common Neutral Loss | Resulting Fragment Type |
| [M+H]+ | Cleavage of the N-N bond | R-NH₂ | Acylium ion |
| [M+H]+ | Cleavage of the amide C-N bond | CO | Amine fragment |
| [M+H]+ | McLafferty-type rearrangement | Alkene | Enol-containing radical cation |
| [M-H]- | Intramolecular rearrangement | Isobutene, CO₂ | Acid anion[10][11] |
The Spirocyclic Core: Influence of Ring Strain and Heteroatoms
The spirocyclic core significantly influences the fragmentation pattern. The specific fragmentation will depend on the nature of the rings (e.g., oxindole, piperidine, pyrrolidine).
-
Ring Opening: The initial fragmentation of the spiro center often involves the cleavage of one of the rings. This relieves ring strain and is frequently followed by subsequent losses of small molecules.
-
Charge-Remote Fragmentation: In large spiro systems, fragmentation can occur at sites distant from the charge, driven by the overall energetics of the ion.[12] This is particularly relevant for complex spiro-heterocycles.[12]
-
Comparison to Non-Spiro Heterocycles: Simple, non-spiro heterocycles often undergo retro-Diels-Alder reactions or other ring-cleavage pathways. The presence of the spiro-fusion restricts certain pathways while potentially enabling others through the introduction of new steric and electronic effects. Studies on compounds like N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines show that the spirocyclic unit can dramatically alter the stability and fragmentation of the molecular ion compared to non-spiro analogs.[13]
Proposed Fragmentation Scheme for a Model Spiro-Carbohydrazide
Let us consider a hypothetical spiro-oxindole carbohydrazide to illustrate the predicted fragmentation pathways.
Figure 2: Recommended experimental workflow for MS/MS analysis. Caption: A step-by-step workflow for analyzing spiro-carbohydrazides by ESI-MS/MS.
Conclusion: A Predictive Framework
The mass spectral fragmentation of spiro-carbohydrazides is a complex interplay between the carbohydrazide moiety and the spirocyclic core. While direct literature on this specific class is emerging, a robust, predictive understanding can be achieved by leveraging established fragmentation principles and comparing them with well-studied chemical analogs. The key fragmentation pathways involve cleavages of the N-N and amide bonds within the carbohydrazide linker, alongside characteristic ring-opening and rearrangement reactions of the spiro core. By following the detailed experimental protocol provided, researchers can generate high-quality MS/MS data to confidently elucidate the structures of these novel and promising compounds.
References
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]
-
Jiang, K., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63097. [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
-
Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS One Research Journals. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
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Hohhenester, J. C., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 14, 4-18. [Link]
-
Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. ResearchGate. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2005). Arkivoc, 2005(5), 188-198. [Link]
-
Harvey, D. J. (2005). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Journal of Mass Spectrometry, 40(5), 642-653. [Link]
-
Electron ionization. Wikipedia. [Link]
-
Szaflarski, W., et al. (2016). Influence of the labeling group on ionization and fragmentation of carbohydrates in mass spectrometry. Carbohydrate Research, 435, 123-133. [Link]
-
ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]
-
Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Shvartsburg, A. A., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(5), 896-906. [Link]
-
Quilliam, M. A., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 969-976. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(121), 99935-99965. [Link]
-
(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2015). Marine Drugs, 13(9), 5628-5655. [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Analytica Chimica Acta, 1104, 103-112. [Link]
-
Lattova, E., & Perreault, H. (2004). New fragmentation mechanisms in matrix-assisted laser desorption/ionization time-of-flight/time-of-flight tandem mass spectrometry of carbohydrates. Rapid Communications in Mass Spectrometry, 18(4), 392-398. [Link]
-
Ahn, S., et al. (2018). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Journal of Analytical Methods in Chemistry, 2018, 8197607. [Link]
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Safety Operating Guide
Operational Guide: Disposal and Handling of Spiro[2.2]pentane-1-carbohydrazide
Executive Summary & Chemical Profile
Spiro[2.2]pentane-1-carbohydrazide is not a generic organic waste. It represents a dual-hazard profile combining the high thermodynamic strain of the spiro[2.2]pentane system (~63 kcal/mol strain energy) with the reductive reactivity of the carbohydrazide functional group.
Standard "organic waste" disposal is insufficient due to the risk of hypergolic reactions with oxidizers and the potential for explosive azide formation if commingled with nitrous acid sources. This guide defines the segregation and destruction protocols required to maintain laboratory integrity.
Chemical Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Core Structure | Spiro[2.2]pentane (Bicyclic) | High Energy: Significant heat release upon combustion; shock sensitivity is low but thermal instability is possible. |
| Functional Group | Carbohydrazide (-CONHNH | Reductive/Toxic: Potent reducing agent. Potential skin sensitizer and mutagen. |
| Incompatibilities | Oxidizers, Nitrites, Strong Acids | Explosion Risk: Contact with Nitric acid or nitrites can form explosive acyl azides. |
| Physical State | Solid (crystalline) | Dust inhalation hazard; requires HEPA filtration during weighing. |
Waste Segregation Protocol (The "Zero-Mix" Rule)
The most critical failure point in hydrazide disposal is improper waste stream mixing. You must treat this compound as a Class 4.1 Flammable Solid with Class 6.1 Toxic subsidiary risks.
The Segregation Logic
-
Why not the General Organic Bin? General bins often contain trace oxidizers or acids. If Spiro[2.2]pentane-1-carbohydrazide contacts an acidic nitrate stream, it can undergo nitrosation to form Spiro[2.2]pentane-1-carbonyl azide , a shock-sensitive explosive.
-
Why Amber Glass? Hydrazides are susceptible to photo-oxidation, potentially forming unstable radical species over time.
Segregation Workflow
The following decision logic must be applied at the bench level immediately post-synthesis or usage.
Figure 1: Decision matrix for segregating spiro-hydrazide waste streams to prevent chemical incompatibility.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
Objective: Isolate the high-energy solid from potential ignition sources.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar. Do not use metal containers (potential catalytic decomposition).
-
Wetting (Stabilization): If the solid is dry and fine, wet it slightly with an inert high-boiling solvent (e.g., mineral oil or water, if compatible with downstream incineration) to suppress dust and reduce static discharge risks.
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic Solid, Organic."
-
Secondary Warning: "CONTAINS HYDRAZIDE - REDUCING AGENT."
-
Tertiary Warning: "DO NOT MIX WITH OXIDIZERS OR ACIDS."
-
-
Storage: Store in a secondary containment tray inside a flammable cabinet, separate from nitric acid, perchlorates, or peroxides.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Objective: Prevent accumulation of unstable azides or peroxides.
-
pH Check: Ensure the waste solution is Neutral (pH 6-8) or slightly Basic.
-
Reasoning: Acidic conditions promote hydrolysis or reaction with adventitious nitrites.
-
-
Scavenging (Optional but Recommended): If the waste contains unreacted hydrazide in high concentration, treat with excess acetone before disposal.
-
Mechanism: Acetone reacts with the hydrazide to form a hydrazone . This reduces the reducing power and toxicity of the free hydrazine moiety, stabilizing the mixture for transport [1].
-
-
Stream Selection:
-
Dispose into the appropriate solvent stream (Halogenated vs. Non-Halogenated).
-
CRITICAL: Do not pour into a "General Oxidizer" waste container (e.g., Chromic acid waste).
-
Emergency & Spill Response
Because of the spiro-ring strain, this compound possesses higher potential energy than standard aliphatic hydrazides.
| Scenario | Immediate Action | Decontamination Agent |
| Dry Spill (Powder) | Evacuate area. Do not sweep (static risk). Use a HEPA vacuum or wet-wipe method. | 10% Sodium Hypochlorite (Bleach) solution. Note: Add slowly to avoid heat generation. |
| Liquid Spill | Absorb with vermiculite or sand. Do NOT use paper towels (fire risk if dried). | 10% Bleach followed by water rinse. |
| Skin Contact | Wash with soap and water for 15 min. Do not use solvent (enhances absorption). | N/A |
Decontamination Chemistry:
The application of hypochlorite (Bleach) oxidizes the hydrazide to nitrogen gas and the corresponding carboxylic acid (Spiro[2.2]pentane-1-carboxylic acid).
Final Destruction (EHS Coordination)
The only acceptable final destruction method for Spiro[2.2]pentane-1-carbohydrazide is Commercial Incineration .
-
Code: EPA Waste Code D001 (Ignitable) and potentially P-listed characteristics depending on jurisdiction (though not explicitly listed, treat as P-grade toxicity).
-
Instruction to Vendor: Material must be incinerated in a unit equipped with an afterburner and scrubber to handle Nitrogen Oxide (NOx) emissions generated from the hydrazine moiety.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Carbohydrazide. National Library of Medicine. [Link]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. (Reference for Spiro[2.2]pentane strain energy). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
